molecular formula C11H19NO B13259570 7-(Aminomethyl)spiro[4.5]decan-8-one

7-(Aminomethyl)spiro[4.5]decan-8-one

Cat. No.: B13259570
M. Wt: 181.27 g/mol
InChI Key: HRVFPQQHCRNCCG-UHFFFAOYSA-N
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Description

7-(Aminomethyl)spiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)spiro[4.5]decan-8-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable spiro[4.5]decanone precursor with aminomethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)spiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(Aminomethyl)spiro[4.5]decan-8-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)spiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Aminomethyl)spiro[4.5]decan-8-one is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

9-(aminomethyl)spiro[4.5]decan-8-one

InChI

InChI=1S/C11H19NO/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h9H,1-8,12H2

InChI Key

HRVFPQQHCRNCCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=O)C(C2)CN

Origin of Product

United States

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